N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amplification of Antibacterial Agents
The compound N-(6-((2-methylbenzyl)thio)pyridazin-3-yl)furan-2-carboxamide, part of a broader class of chemicals, has been explored for its potential to amplify the effects of antibacterial agents such as phleomycin against Escherichia coli. This exploration into the compound's synergistic properties with established antibiotics could lead to the development of more effective treatments for bacterial infections (Brown & Cowden, 1982).
Antiprotozoal Activity
In the realm of antiprotozoal treatments, derivatives of this compound have been synthesized and evaluated for their efficacy against protozoal infections. These compounds, particularly those incorporating the furan-2-yl moiety, demonstrated potent activity in vitro against T. b. rhodesiense and P. falciparum, showing promise as new antiprotozoal agents with potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Novel Synthetic Pathways and Chemical Reactivity
The compound has also been a focus in chemical research aimed at developing novel synthetic pathways and understanding its reactivity for generating a diverse array of heterocyclic compounds. This includes the synthesis of compounds with potential biological activities through intricate chemical reactions, highlighting the compound's versatility in organic synthesis and the potential for discovering new pharmacologically active molecules (El’chaninov & Aleksandrov, 2017).
Development of Antiviral Agents
Further investigations have identified furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus, demonstrating the compound's framework as a valuable scaffold for the development of novel antiviral agents. The structure-activity relationship studies of these derivatives underscore the compound's potential in contributing to the fight against lethal viral diseases (Yongshi et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as N-(6-{[(2-methylphenyl)methyl]sulfanyl}pyridazin-3-yl)furan-2-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase . As a result, the proliferation of cancer cells is hindered .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to cell cycle arrest, preventing the cancer cells from dividing and proliferating .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Properties
IUPAC Name |
N-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-5-2-3-6-13(12)11-23-16-9-8-15(19-20-16)18-17(21)14-7-4-10-22-14/h2-10H,11H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARASTBNFOSPWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.